1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl-
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Overview
Description
1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo-pyrazole core with nitroso and diphenyl substituents. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications .
Preparation Methods
The synthesis of 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the imidazo-pyrazole core is formed by heating the reactants with electrophilic substituents such as halides or alcohols . Another approach includes the use of Br/Mg-exchange reactions, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- undergoes a variety of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions include nitro, amine, and substituted aromatic derivatives.
Scientific Research Applications
1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . Additionally, the compound can inhibit specific enzymes and receptors involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparison with Similar Compounds
1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- can be compared with other similar compounds, such as:
1H-Imidazo(1,2-b)pyrazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indole is a common scaffold in medicinal chemistry, but 1H-Imidazo(1,2-b)pyrazole offers improved solubility and metabolic stability.
Pyrazole derivatives: These compounds also exhibit diverse biological activities, but the presence of the imidazo ring in 1H-Imidazo(1,2-b)pyrazole enhances its pharmacological profile.
Properties
CAS No. |
93745-58-5 |
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Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-nitroso-2,6-diphenyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C17H12N4O/c22-20-17-16(13-9-5-2-6-10-13)18-15-11-14(19-21(15)17)12-7-3-1-4-8-12/h1-11,19H |
InChI Key |
GMGRCWALKVWPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC(=C(N3N2)N=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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